molecular formula C13H12N2O2S B11664562 N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]thiophene-2-carbohydrazide

N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]thiophene-2-carbohydrazide

Cat. No.: B11664562
M. Wt: 260.31 g/mol
InChI Key: MKNGRJXQFNVLER-CNVSOXPZSA-N
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Description

N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]thiophene-2-carbohydrazide is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]thiophene-2-carbohydrazide typically involves the condensation of furan-2-carbaldehyde with thiophene-2-carbohydrazide under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the addition of catalysts like acetic acid to facilitate the process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]thiophene-2-carbohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]thiophene-2-carbohydrazide exerts its effects is largely dependent on its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The furan and thiophene rings play crucial roles in these interactions, often involving π-π stacking and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]thiophene-2-carbohydrazide stands out due to its combined furan and thiophene rings, which provide a unique set of chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its simpler counterparts .

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]thiophene-2-carboxamide

InChI

InChI=1S/C13H12N2O2S/c1-10(8-11-4-2-6-17-11)9-14-15-13(16)12-5-3-7-18-12/h2-9H,1H3,(H,15,16)/b10-8+,14-9+

InChI Key

MKNGRJXQFNVLER-CNVSOXPZSA-N

Isomeric SMILES

C/C(=C\C1=CC=CO1)/C=N/NC(=O)C2=CC=CS2

Canonical SMILES

CC(=CC1=CC=CO1)C=NNC(=O)C2=CC=CS2

Origin of Product

United States

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